2-(3-methylbutyl)-7H-purin-6-amine
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Overview
Description
2-Isopentyl-1H-purin-6-amine is a purine derivative with the molecular formula C10H15N5. This compound is part of a broader class of purine derivatives, which are known for their significant roles in biological systems, including DNA and RNA structures. Purine derivatives have been extensively studied for their potential therapeutic applications, particularly in oncology and antiviral treatments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopentyl-1H-purin-6-amine typically involves a multi-step process starting from commercially available precursors. One common method involves the alkylation of 6-chloropurine with isopentyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of 2-Isopentyl-1H-purin-6-amine may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, microwave-assisted synthesis can be employed to reduce reaction times and improve overall productivity .
Chemical Reactions Analysis
Types of Reactions
2-Isopentyl-1H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding purine N-oxides.
Reduction: Reduction reactions can convert it into dihydropurine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Alkyl halides or acyl chlorides in the presence of a base are frequently employed.
Major Products
The major products formed from these reactions include various substituted purines, which can be further functionalized for specific applications in medicinal chemistry .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Studied for its role in cellular signaling pathways and as a potential modulator of enzyme activity.
Medicine: Explored for its anticancer properties, particularly in inducing apoptosis in cancer cells.
Industry: Utilized in the development of novel pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Isopentyl-1H-purin-6-amine involves its interaction with specific molecular targets, such as kinases and other enzymes involved in cellular proliferation and apoptosis. The compound can inhibit the activity of these enzymes, leading to the disruption of critical signaling pathways and ultimately inducing cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloropurine: A precursor in the synthesis of various purine derivatives.
6-Mercaptopurine: An established anticancer agent used in the treatment of leukemia.
Adenine: A naturally occurring purine base found in DNA and RNA.
Uniqueness
2-Isopentyl-1H-purin-6-amine is unique due to its specific isopentyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its lipophilicity, potentially improving its cellular uptake and bioavailability compared to other purine derivatives .
Properties
CAS No. |
97856-37-6 |
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Molecular Formula |
C10H15N5 |
Molecular Weight |
205.26 g/mol |
IUPAC Name |
2-(3-methylbutyl)-7H-purin-6-amine |
InChI |
InChI=1S/C10H15N5/c1-6(2)3-4-7-14-9(11)8-10(15-7)13-5-12-8/h5-6H,3-4H2,1-2H3,(H3,11,12,13,14,15) |
InChI Key |
VDRACTHWBNITQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC1=NC(=C2C(=N1)N=CN2)N |
Origin of Product |
United States |
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